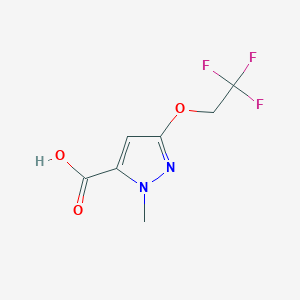
3-((3-Methyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Methyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C12H14N2O3 It features a benzoic acid moiety linked to a 3-methyl-2-oxoimidazolidin-1-yl group via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid typically involves the reaction of 3-methyl-2-oxoimidazolidine with a benzoic acid derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the imidazolidine and the benzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Methyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-((3-Methyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((3-Methyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
- 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
- 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
Uniqueness
3-((3-Methyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylene bridge linking the benzoic acid and imidazolidine moieties allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
3-[(3-methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-13-5-6-14(12(13)17)8-9-3-2-4-10(7-9)11(15)16/h2-4,7H,5-6,8H2,1H3,(H,15,16) |
Clé InChI |
MYVYHENVYHQAIY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(C1=O)CC2=CC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B15227371.png)


![6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole](/img/structure/B15227396.png)



![6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B15227429.png)
![2-(5,6-Dimethyl-4-oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B15227431.png)





